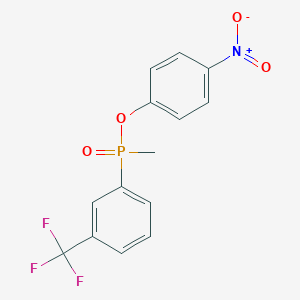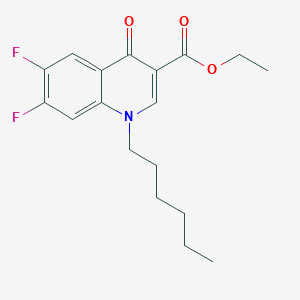
Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. This compound is characterized by its quinoline core structure, which is substituted with ethyl, hexyl, and difluoro groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinoline core: This step involves the cyclization of an appropriate precursor, such as an aniline derivative, with a suitable reagent like ethyl acetoacetate under acidic conditions.
Introduction of the hexyl group: The hexyl group can be introduced via alkylation reactions using hexyl halides in the presence of a base.
Fluorination: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline core.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological targets.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The compound inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing cell death. This mechanism is similar to that of other fluoroquinolone antibiotics.
Comparison with Similar Compounds
Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate can be compared with other fluoroquinolone derivatives such as:
Ciprofloxacin: A widely used antibiotic with a similar mechanism of action but different substituents on the quinoline core.
Levofloxacin: Another fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and improved pharmacokinetic profile.
The uniqueness of this compound lies in its specific substituents, which may impart distinct biological activities and pharmacokinetic properties compared to other fluoroquinolones.
Properties
CAS No. |
373377-50-5 |
|---|---|
Molecular Formula |
C18H21F2NO3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C18H21F2NO3/c1-3-5-6-7-8-21-11-13(18(23)24-4-2)17(22)12-9-14(19)15(20)10-16(12)21/h9-11H,3-8H2,1-2H3 |
InChI Key |
PNKLMSMGRPOCOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C(=O)OCC |
solubility |
43.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



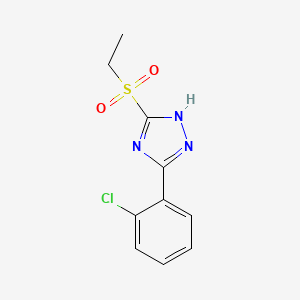
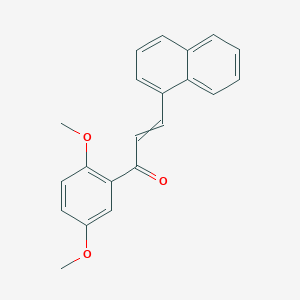
phosphane}](/img/structure/B14176014.png)

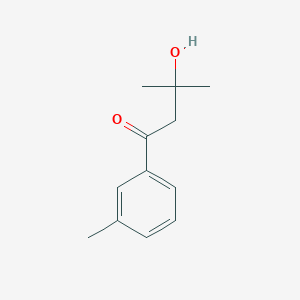
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-](/img/structure/B14176039.png)
![2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene](/img/structure/B14176050.png)
![1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine](/img/structure/B14176057.png)


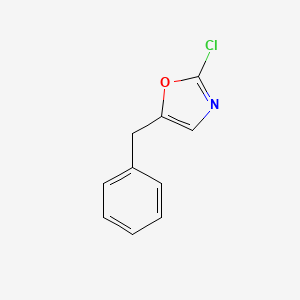
![Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate](/img/structure/B14176089.png)
